Histapyrrodine hydrochloride

Description

Propriétés

IUPAC Name |

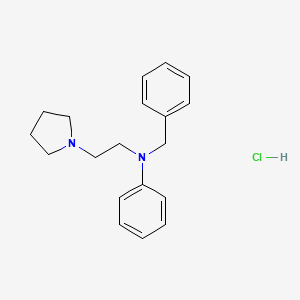

N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKYILQQGSUEJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

493-80-1 (Parent) |

Source

|

| Record name | Histapyrrodine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70976647 |

Source

|

| Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6113-17-3 |

Source

|

| Record name | Histapyrrodine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6113-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histapyrrodine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006113173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-N-[2-(pyrrolidin-1-yl)ethyl]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTAPYRRODINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W1AQ870ZC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Histapyrrodine hydrochloride CAS 6113-17-3 chemical properties

[2]

Executive Summary

Histapyrrodine Hydrochloride is a first-generation ethylenediamine-class antihistamine characterized by a bulky N-benzyl-N-phenyl moiety linked to a pyrrolidine ring.[1] Pharmacologically, it functions as a potent, competitive antagonist at the H1 histamine receptor, exhibiting significant anticholinergic activity due to its structural overlap with muscarinic antagonists. While largely superseded by non-sedating second-generation agents in clinical therapy, it remains a critical reference standard in receptor binding assays and structure-activity relationship (SAR) studies involving heterocyclic amine derivatives.[1]

Chemical & Physical Characterization

The compound exists as a hydrochloride salt, enhancing its water solubility compared to the lipophilic free base. The pyrrolidine nitrogen serves as the primary basic center (estimated pKa ~9.5), dictating its behavior in reverse-phase chromatography and biological systems.

| Property | Specification |

| Chemical Name | N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline hydrochloride |

| CAS Number | 6113-17-3 (HCl salt); 493-80-1 (Free base) |

| Molecular Formula | C₁₉H₂₅ClN₂ |

| Molecular Weight | 316.87 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 196–197 °C |

| Solubility | Soluble in Water, DMSO, Ethanol; Insoluble in Hexane |

| pKa (Calc.) | ~9.5 (Pyrrolidine N), ~3.5 (Aniline N) |

| LogP (XLogP3) | 4.1 (Free base) |

Synthesis Protocol: Alkylation Route

Context: The industrial synthesis of Histapyrrodine typically employs a convergent alkylation strategy. This protocol minimizes side reactions by utilizing the higher nucleophilicity of the secondary amine (N-benzylaniline) against a reactive alkyl halide.[1]

Reaction Scheme Visualization

Figure 1: Convergent synthesis pathway via N-alkylation.

Step-by-Step Methodology

-

Reagent Preparation:

-

Deprotonation:

-

In a 3-neck round-bottom flask under nitrogen atmosphere, dissolve N-benzylaniline (1.0 eq) in anhydrous toluene.

-

Add Sodium Amide (NaNH₂) (1.1 eq) carefully. Reflux for 2 hours to generate the sodium anilide salt. Note: Evolution of ammonia gas indicates reaction progress.

-

-

Alkylation:

-

Work-up:

-

Salt Formation:

-

Dissolve the crude oil in diethyl ether or ethanol.[1]

-

Bubble dry HCl gas or add ethanolic HCl dropwise until precipitation is complete (pH ~2).

-

Recrystallize the crude solid from ethanol/ether to obtain pure Histapyrrodine Hydrochloride (MP 196–197 °C).

-

Analytical Profiling: HPLC Method Development

Scientific Rationale: Histapyrrodine contains a basic pyrrolidine nitrogen.[1] On standard C18 silica columns at neutral pH, this moiety interacts with residual silanols, causing severe peak tailing. Therefore, an acidic mobile phase (pH 3.0) is strictly required to protonate the amine fully, ensuring it elutes as a symmetrical ion-pair or simply reducing silanol interaction, while a high organic modifier content is needed to elute the lipophilic N-benzyl pharmacophore.[1]

Standardized HPLC Protocol

| Parameter | Condition |

| Column | C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax), 5 µm, 250 x 4.6 mm |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Isocratic Ratio | 60% B : 40% A (Adjust B ±5% based on column age) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 254 nm (Aromatic absorption max) |

| Temperature | 25 °C |

| Injection Volume | 10–20 µL |

| Retention Time | Expect elution at ~6–8 minutes (k' ≈ 3–4) |

System Suitability Criteria:

-

Tailing Factor (T): < 1.5 (Critical for quantitative accuracy).

-

Theoretical Plates (N): > 2000.

-

RSD (n=6): < 2.0% for peak area.

Pharmacology: Mechanism of Action[10][11]

Histapyrrodine acts as an inverse agonist at the H1 receptor .[1] By stabilizing the receptor in its inactive G-protein coupled state, it prevents the histamine-induced cascade that leads to vasodilation and vascular permeability.[1]

Signaling Pathway Blockade

Figure 2: Competitive antagonism at the H1 receptor interface.

Key Pharmacological Features:

-

H1 Selectivity: High affinity for H1, low affinity for H2/H3.

-

Off-Target Effects: Moderate affinity for Muscarinic (M1-M3) receptors, leading to anticholinergic side effects (dry mouth, urinary retention).[1]

-

Blood-Brain Barrier: Lipophilic nature allows CNS penetration, resulting in sedation (characteristic of 1st generation antihistamines).[1]

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Hygroscopic. Store at +4°C (short term) or -20°C (long term) under desiccated conditions. Protect from light.[1]

References

-

PubChem. (2025).[1][4] Histapyrrodine (CID 68122) - Compound Summary. National Library of Medicine.[1] [Link]

-

DrugFuture. (2025). Histapyrrodine Hydrochloride Chemical Monograph. [Link]

- Simons, F. E., & Simons, K. J. (1994). The pharmacology and use of H1-receptor-antagonist drugs. New England Journal of Medicine. (Contextual grounding for H1 antagonist mechanism).

An In-depth Technical Guide to the Mechanism of Action of Histapyrrodine HCl: An H1 Receptor Inverse Agonist

Executive Summary

Histapyrrodine, an antihistamine with anticholinergic properties, represents a classic example of a first-generation H1 receptor antagonist.[1][2] While historically classified as simple receptor blockers, our contemporary understanding, supported by extensive pharmacological research, redefines these agents. This guide provides a comprehensive technical exploration of the mechanism of action for Histapyrrodine HCl, moving beyond the traditional antagonist label to its more accurate classification as an inverse agonist. We will dissect the intricate signaling pathways of the histamine H1 receptor, elucidate the concept of constitutive activity and inverse agonism, and provide detailed, field-proven experimental protocols to quantitatively characterize the binding affinity and functional potency of compounds like Histapyrrodine HCl. This document is designed to serve as a foundational resource for researchers engaged in the study of antihistamines and the broader field of G-protein-coupled receptor (GPCR) pharmacology.

The Histamine H1 Receptor: A Gq-Coupled Signaling Hub

The histamine H1 receptor is a rhodopsin-like Class A G-protein-coupled receptor (GPCR) that plays a pivotal role in mediating Type 1 hypersensitivity reactions.[3][4] Its activation by the endogenous ligand histamine initiates a cascade of physiological effects associated with allergy and inflammation, including pruritus, vasodilation, increased vascular permeability, and smooth muscle contraction.[5][6]

The receptor is intrinsically linked to the heterotrimeric G-protein Gq/11.[3][7] Upon agonist (histamine) binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit. This activation leads to the dissociation of the Gαq-GTP and Gβγ subunits, which then modulate distinct downstream effectors.[8]

The primary effector for Gαq-GTP is Phospholipase C-beta (PLCβ).[9][10] PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG) .[8][10]

-

IP3 Pathway: As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which function as ligand-gated Ca2+ channels.[8] This binding triggers the release of stored intracellular calcium, leading to a rapid increase in cytosolic Ca2+ concentration.[10][11] This calcium surge is a key transducer of many H1-mediated effects.

-

DAG Pathway: DAG remains in the plasma membrane and, in concert with the elevated Ca2+ levels, activates members of the Protein Kinase C (PKC) family.[10][12] Activated PKC phosphorylates a multitude of cellular proteins, influencing processes such as gene expression and cell proliferation.

Furthermore, this signaling axis can lead to the activation of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB), which drives the expression of various inflammatory cytokines and adhesion molecules.[3][13][14]

Caption: Canonical Gq-coupled signaling pathway of the Histamine H1 Receptor.

The Core Mechanism: Inverse Agonism and Constitutive Activity

The classical view of drug antagonism involves a simple blockade of the receptor's binding site. However, for many GPCRs, including the H1 receptor, this model is incomplete. The H1 receptor exhibits constitutive activity , meaning it can spontaneously adopt its active conformation (R*) and signal through the Gq pathway even in the absence of an agonist like histamine.[15][16][17] This basal signaling contributes to the underlying inflammatory tone.

The modern understanding of H1 antihistamines, including Histapyrrodine HCl, is that they function primarily as inverse agonists .[5][18][19]

-

Neutral Antagonists bind with equal affinity to both the inactive (R) and active (R*) states of the receptor. They do not alter the basal activity but competitively block agonist binding.

-

Inverse Agonists , in contrast, preferentially bind to and stabilize the inactive (R) conformation of the receptor.[18][19] By binding to the inactive state, they shift the conformational equilibrium away from the active (R*) state. This action has a dual effect: it not only blocks the action of histamine but also actively reduces the receptor's constitutive, agonist-independent signaling.[17][20]

This suppression of basal receptor activity is a key component of the anti-inflammatory effects observed with many H1 antihistamines, as it can down-regulate the constitutive activation of transcription factors like NF-κB.[14][19]

Caption: Two-state receptor model showing effects of different ligand types.

Experimental Validation: A Framework for Characterization

To rigorously define the pharmacological profile of Histapyrrodine HCl, a combination of binding and functional assays is essential. These protocols provide a self-validating system to determine its affinity for the H1 receptor and its potency in modulating receptor function.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Histapyrrodine HCl for the human H1 receptor.

Causality: This assay quantifies the ability of an unlabeled compound (Histapyrrodine) to compete with a high-affinity radiolabeled ligand for binding to the receptor.[21] The resulting IC50 value (concentration of Histapyrrodine that displaces 50% of the radioligand) is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a direct measure of binding affinity.[22]

Methodology:

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing the human H1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[22]

-

Determine the total protein concentration of the membrane preparation using a standard method (e.g., BCA protein assay).

-

-

Assay Execution:

-

In a 96-well plate, add a fixed concentration of a suitable H1 receptor radioligand (e.g., 2-5 nM [3H]-mepyramine).[22]

-

Add increasing concentrations of unlabeled Histapyrrodine HCl (e.g., 10-11 M to 10-3 M).

-

To determine non-specific binding, prepare parallel wells containing the radioligand and a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).[22]

-

Add the cell membrane preparation (e.g., 5-10 µg protein/well) to initiate the binding reaction.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 4 hours at 25°C) with gentle agitation.[22]

-

-

Detection and Analysis:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of Histapyrrodine HCl. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Calcium Mobilization Functional Assay

Objective: To determine the functional potency (IC50) of Histapyrrodine HCl in inhibiting histamine-induced intracellular calcium release.

Causality: Since H1 receptor activation directly leads to a quantifiable increase in intracellular calcium via the Gq/PLC/IP3 pathway, this assay measures a direct physiological consequence of receptor signaling.[23] By assessing the ability of Histapyrrodine to inhibit this histamine-induced calcium flux, we can determine its functional potency as an antagonist or inverse agonist.[24]

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293). To enhance the signal, cells co-expressing a promiscuous G-protein like Gα16 can be used.[24]

-

Plate the cells in a 96- or 384-well black, clear-bottom microplate and grow to near confluency.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate the cells under appropriate conditions (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.

-

Gently wash the cells with buffer to remove excess extracellular dye.

-

-

Assay Execution and Measurement:

-

Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an integrated liquid handling system.

-

Establish a stable baseline fluorescence reading for each well.

-

Add varying concentrations of Histapyrrodine HCl (or vehicle for control wells) to the plate and incubate for a defined period (e.g., 15-30 minutes). This allows the compound to bind to the receptor.

-

Add a fixed concentration of histamine that elicits a sub-maximal response (e.g., an EC80 concentration) to all wells to stimulate the H1 receptor.

-

Immediately begin recording the fluorescence intensity over time (typically 1-3 minutes). The histamine-induced activation of H1R will cause a rapid increase in fluorescence as intracellular Ca2+ levels rise.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Normalize the data, setting the response in the absence of histamine as 0% and the response with histamine alone (no antagonist) as 100%.

-

Plot the percent inhibition against the log concentration of Histapyrrodine HCl.

-

Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which represents the concentration of Histapyrrodine HCl required to inhibit 50% of the histamine-induced calcium response.

-

Caption: Workflow for a calcium mobilization functional assay.

Data Summary and Interpretation

The data generated from these assays allow for a quantitative comparison of different H1 receptor antagonists. A well-characterized compound will have both high binding affinity (low Ki) and high functional potency (low IC50).

Table 1: Pharmacodynamic Profile of Histapyrrodine HCl at the Human H1 Receptor (Example Data)

| Parameter | Assay Type | Value | Interpretation |

| Ki | Competitive Radioligand Binding | 5.2 nM | High binding affinity for the H1 receptor. |

| IC50 | Calcium Mobilization | 12.8 nM | Potent functional inhibition of H1 receptor signaling. |

Conclusion

The mechanism of action of Histapyrrodine HCl is most accurately defined as inverse agonism at the histamine H1 receptor. By preferentially binding to and stabilizing the receptor's inactive conformation, it not only competitively inhibits the binding of histamine but also actively suppresses the receptor's constitutive, agonist-independent signaling. This dual action effectively attenuates the downstream Gq/11-PLC-IP3/DAG signaling cascade, preventing the rise in intracellular calcium and subsequent activation of pro-inflammatory pathways. The rigorous, quantitative framework provided by competitive binding and calcium mobilization assays is indispensable for characterizing these properties, offering critical insights for the development and evaluation of novel antihistaminergic therapies.

References

- Histamine H1 receptor antagonist: Significance and symbolism. (2024). Google AI Search.

- Leurs, R., et al. (2000). Constitutive activity of the histamine H1 receptor reveals inverse agonism of histamine H1 receptor antagonists. ResearchGate.

- Lazaar, A. L., et al. (2004). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1... PubMed.

- Histapyrrodine | C19H24N2 | CID 68122. PubChem - NIH.

- H1 antagonist. Wikipedia.

- Pharmacology of Histamine , Histamine receptors and Anti-histamine Drugs : Part 1. (2018). YouTube.

- H1 Receptor Antagonists / Histamine receptor Antagonists. (2024). YouTube.

- Bao, L., et al. (2007). Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-γ production in mice. JCI.

- What are H1 receptor inverse agonists and how do they work? (2024). Patsnap Synapse.

- Matsubara, M., et al. (2005). Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production... PubMed.

- Histamine H1 receptor. Wikipedia.

- Histamine H1 Receptor Assay. Innoprot GPCR Functional Assays.

- Histamine and Antihistamines, Pharmacology, Animation. (2020). YouTube.

- Williams, M. R., et al. (1995). Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells. PMC - NIH.

- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. PubMed.

- Gq alpha subunit. Wikipedia.

- Bakirtzi, K., et al. (2001). Histamine H(1)-receptor activation of nuclear factor-kappa B... PubMed.

- Leurs, R., et al. (1995). Constitutive activity of the histamine H(1) receptor. PubMed.

- Competition binding for the histamine H1 receptor by [³H]mepyramine and... ResearchGate.

- Hishinuma, S., & Saito, M. (2018). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation... NIH.

- Takeda, H., et al. (1990). Histamine Stimulates Inositol Phosphate Accumulation via the H1-receptor in Cultured Human Endothelial Cells. PubMed.

- An experimental strategy to probe Gq contribution to signal transduction in living cells. (2018). PMC.

- Inagaki, N., et al. (1991). Histamine-induced cyclic AMP accumulation in type-1 and type-2 astrocytes in primary culture. PubMed.

- H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay. Eurofins.

- Radioligand binding assay. Bio-protocol.

- Histapyrrodine. Wikipedia.

- Histamine-induced intracellular calcium mobilization in HeLa cells... ResearchGate.

- Compound: HISTAPYRRODINE (CHEMBL2105039). ChEMBL - EMBL-EBI.

- Leurs, R., et al. (1994). Molecular properties and signalling pathways of the histamine H1 receptor. PubMed.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2018). University of Würzburg.

- GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio.

- Gq Pathway Of G-Protein-Coupled Receptors Explained. (2023). YouTube.

- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). MDPI.

- Histamine H1 Receptor Activation. SMPDB.

- Itoh, H. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. PubMed.

- Hishinuma, S., et al. (2011). Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression. PubMed.

- de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. PMC - NIH.

- Salah, U., et al. (2020). Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. PubMed.

- Inverse agonist. Wikipedia.

- Leurs, R., et al. (1995). Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists. PubMed.

- Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks.

- Radioligand Binding Assay. Gifford Bioscience.

- Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and –independent mechanisms. ResearchGate.

- Histapyrrodine hydrochloride. MedKoo.

Sources

- 1. Histapyrrodine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. H1 antagonist - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. SMPDB [smpdb.ca]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 11. Histamine and ATP mobilize calcium by activation of H1 and P2u receptors in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histamine H1 receptor antagonist blocks histamine-induced proinflammatory cytokine production through inhibition of Ca2+-dependent protein kinase C, Raf/MEK/ERK and IKK/I kappa B/NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 19. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. innoprot.com [innoprot.com]

- 24. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Structure-Activity Relationship of Histapyrrodine Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of histapyrrodine hydrochloride, a first-generation H1 antihistamine. By dissecting its molecular architecture, we explore the underpinnings of its efficacy and associated anticholinergic and sedative properties. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the pharmacophoric elements of histapyrrodine and the experimental methodologies crucial for evaluating its biological activity. Through a synthesis of established SAR principles for classical antihistamines and a focused examination of histapyrrodine's unique structural motifs, this guide aims to inform the rational design of future histamine H1 receptor antagonists with improved therapeutic profiles.

Introduction: The Pharmacological Profile of Histapyrrodine

Histapyrrodine, chemically known as N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline, is a first-generation H1 antihistamine belonging to the ethylenediamine class.[1][2] Like other compounds in this category, it competitively and reversibly antagonizes the action of histamine at the H1 receptor, thereby mitigating the symptoms of allergic reactions.[3] However, its clinical utility is often tempered by a notable side-effect profile, including sedation and anticholinergic effects such as dry mouth and constipation.[4][5] These off-target activities are a direct consequence of its molecular structure and its ability to interact with other receptors, a hallmark of first-generation antihistamines.[6] A thorough understanding of histapyrrodine's SAR is therefore essential for apprehending the molecular basis of both its therapeutic actions and its adverse effects.

Deconstructing Histapyrrodine: A Structure-Activity Relationship Analysis

The biological activity of histapyrrodine, like other classical H1 antihistamines, can be understood by examining its core pharmacophore. This generally consists of two lipophilic aryl groups connected to a tertiary amine via a short spacer.[7][8]

The Diaryl Moieties: Phenyl and Benzyl Groups

The presence of two aryl groups is a critical feature for significant H1 receptor affinity.[8] In histapyrrodine, these are a phenyl group and a benzyl group, both of which are lipophilic and contribute to the molecule's ability to bind to the receptor. The co-planarity of these two rings is thought to be optimal for antihistaminic activity.[8] These bulky, non-polar groups are believed to interact with hydrophobic pockets within the H1 receptor binding site, contributing to the stability of the drug-receptor complex.

The lipophilicity conferred by these aryl groups also facilitates the crossing of the blood-brain barrier, a key factor contributing to the sedative effects of first-generation antihistamines.[4] Modifications to these rings, such as the introduction of polar substituents, could potentially reduce central nervous system penetration and, consequently, sedation.

The Ethylenediamine Spacer

Histapyrrodine is structurally classified as an ethylenediamine derivative.[9] This core structure consists of two nitrogen atoms separated by a two-carbon chain. In histapyrrodine, one nitrogen is part of the tertiary amine within the pyrrolidine ring, while the other is the aniline nitrogen connecting the aryl groups. This ethylenediamine moiety is a crucial component of the pharmacophore, acting as a spacer that correctly orients the aryl groups and the terminal amine for optimal interaction with the H1 receptor.[10]

The Terminal Tertiary Amine and the Pyrrolidine Ring

For maximal H1 antagonist activity, a terminal tertiary amine is essential.[8] This group is basic, with a pKa typically in the range of 8.5-10, and is protonated at physiological pH.[10] This positively charged amine is thought to form a key ionic interaction with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 of the H1 receptor.[11]

In histapyrrodine, this tertiary amine is incorporated into a pyrrolidine ring. The inclusion of the amine in a heterocyclic ring system is a common feature in many antihistamines and can influence both potency and selectivity.[10] The conformationally restricted nature of the pyrrolidine ring, compared to a flexible alkyl chain, may lock the molecule into a bioactive conformation, enhancing its affinity for the H1 receptor.[12] However, this tertiary amine structure is also a primary contributor to the anticholinergic side effects observed with first-generation antihistamines, as it can also bind to muscarinic acetylcholine receptors.[5]

The Pharmacophore Model of Histapyrrodine

Based on the analysis of its structural components, a pharmacophore model for histapyrrodine can be proposed. This model highlights the key chemical features required for its biological activity.

Caption: Pharmacophore model for histapyrrodine at the H1 receptor.

Experimental Protocols for SAR Evaluation

To experimentally validate the SAR of histapyrrodine and its analogs, a suite of in vitro and in vivo assays are employed. These protocols are designed to quantify the affinity, potency, and selectivity of the compounds for the H1 receptor and to assess their functional effects.

In Vitro Assays

This assay directly measures the affinity of a compound for the H1 receptor.

Principle: A radiolabeled H1 antagonist, typically [3H]mepyramine, is incubated with a source of H1 receptors (e.g., cell membranes from HEK293 cells expressing the human H1R).[13][14] The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize HEK293T cells transiently expressing the human H1 receptor in a binding buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[13]

-

Incubation: In a multi-well plate, incubate the cell homogenate with a fixed concentration of [3H]mepyramine (e.g., 1-5 nM) and a range of concentrations of the test compound.[13]

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating at 25°C for a specified time (e.g., 4 hours) with gentle agitation.[14]

-

Termination and Washing: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of specific [3H]mepyramine binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

These assays measure the ability of a compound to inhibit the cellular response to histamine.

-

Calcium Influx Assay: H1 receptor activation leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this effect.[15]

-

Inhibition of Histamine-Induced Contractions: In isolated tissues such as guinea pig ileum or trachea, histamine induces smooth muscle contraction. The potency of an antagonist can be determined by its ability to inhibit these contractions.[16]

In Vivo Models

Animal models are used to assess the antihistaminic and antiallergic activity of a compound in a whole organism.

-

Histamine-Induced Bronchospasm in Guinea Pigs: Guinea pigs are exposed to a histamine aerosol, which induces bronchoconstriction. The protective effect of a pre-administered antihistamine is measured by the delay in the onset of respiratory distress.[17]

-

Passive Cutaneous Anaphylaxis (PCA) in Rodents: This model mimics the wheal and flare reaction in the skin. Animals are sensitized with an antibody, and then challenged with an antigen and a dye. The antihistamine's ability to reduce the resulting dye leakage into the skin is quantified.[18]

Data Presentation and Interpretation

The data generated from these assays are crucial for building a comprehensive SAR profile.

Table 1: Hypothetical SAR Data for Histapyrrodine Analogs

| Compound | R1 (Aryl 1) | R2 (Aryl 2) | Terminal Amine | H1 Ki (nM) | Anticholinergic pA2 | Sedation Score (in vivo) |

| Histapyrrodine | Phenyl | Benzyl | Pyrrolidine | 10 | 6.5 | +++ |

| Analog A | 4-Cl-Phenyl | Benzyl | Pyrrolidine | 5 | 6.6 | +++ |

| Analog B | Phenyl | Benzyl | N,N-Dimethyl | 15 | 6.2 | +++ |

| Analog C | Phenyl | Benzyl | Piperidine | 8 | 6.8 | +++ |

| Analog D | 4-OH-Phenyl | Benzyl | Pyrrolidine | 50 | 5.8 | + |

This table presents hypothetical data to illustrate SAR principles. Actual values would need to be determined experimentally.

Visualization of Experimental Workflow

Caption: A generalized workflow for the SAR evaluation of histapyrrodine analogs.

Conclusion

The structure-activity relationship of histapyrrodine hydrochloride is a classic example of the pharmacophore of first-generation H1 antihistamines. Its diaryl groups, ethylenediamine spacer, and terminal tertiary amine within a pyrrolidine ring all contribute to its affinity for the H1 receptor. However, these same structural features are also responsible for its sedative and anticholinergic side effects. A detailed understanding of this SAR, validated through rigorous in vitro and in vivo experimental protocols, provides a critical framework for the design of novel antihistamines. By modifying the core structure of histapyrrodine, for instance by altering the lipophilicity of the aryl rings or the basicity of the terminal amine, it is conceivable to develop new chemical entities with enhanced selectivity for the H1 receptor and a more favorable safety profile. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of allergy and immunology through rational drug design.

References

-

Slideshare. (n.d.). SAR of H1 Receptor Antagonists..[Link]

-

de Graaf, C., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. [Link]

-

Tashiro, M., et al. (2021). Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study. PMC. [Link]

-

Szałaj, N., et al. (2021). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. PMC. [Link]

-

Nawrot, E., et al. (2005). A structure-activity relationship study of compounds with antihistamine activity. PubMed. [Link]

-

Picmonic. (n.d.). First Generation Antihistamines.[Link]

-

Kaserer, T., et al. (2016). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. PMC. [Link]

-

Wikipedia. (n.d.). Cetirizine.[Link]

-

de Esch, I. J., et al. (2001). Development of a pharmacophore model for histamine H3 receptor antagonists, using the newly developed molecular modeling program SLATE. PubMed. [Link]

-

Strasser, A., et al. (2017). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed. [Link]

-

ResearchGate. (2021). (PDF) ANTIHISTAMINIC ACTIVITY MODELS.[Link]

-

ResearchGate. (2015). (PDF) Anticholinergic activity of antihistamines.[Link]

-

Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines.[Link]

-

Walter, R. E., et al. (1975). Synthesis of histamine analogs. PubMed. [Link]

-

Yurtaeva, E. A., et al. (2024). Investigation of H1-Histamine Receptor Binding Patterns to Antidepressants and New Allergy Drugs. Yurtaeva. [Link]

-

Shih, N. Y., et al. (1995). A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist. PubMed. [Link]

-

Wikipedia. (n.d.). Histapyrrodine.[Link]

-

Zhang, H., et al. (2019). Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists. PubMed. [Link]

-

de Graaf, C., et al. (2014). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. [Link]

-

Orzechowski, R. F., et al. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. PubMed. [Link]

-

Wikipedia. (n.d.). H1 antagonist.[Link]

-

Staszewski, M., et al. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. MDPI. [Link]

-

SkinSAFE. (n.d.). Ethylenediamine Dihydrochloride and Medications Cross-reacting.[Link]

-

Wang, Y., et al. (2024). Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. PMC. [Link]

-

University of Rhode Island. (n.d.). histamine h1-receptor antagonists: antihistaminic agents.[Link]

-

Slideshare. (n.d.). ANTI-HISTAMINES AND ITS DRUGS WITH SAR AND.[Link]

-

Di Pierro, F., et al. (2022). Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data. MDPI. [Link]

-

ChEMBL. (n.d.). Compound: HISTAPYRRODINE (CHEMBL2105039).[Link]

-

bioRxiv. (2023). ENDOSOMAL SIGNALING OF PROTEASE-ACTIVATED RECEPTOR-2 AMPLIFIES HISTAMINE-INDUCED PAIN OF IRRITABLE BOWEL SYNDROME.[Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW.[Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Pharmacophore Modeling of N -alkyltheobromine as Histamine-H1 Receptor Antagonist.[Link]

-

Tedeschi, G., et al. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series. PubMed. [Link]

-

Elz, S., et al. (2018). Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. PMC. [Link]

-

ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines.[Link]

-

Vitale, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Corcóstegui, R., et al. (2005). In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist. PubMed. [Link]

-

In book: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

-

RJPT. (2018). In-vitro and in-vivo Evaluation of Anti-asthmatic Activity of Eugenia jambolana bark.[Link]

-

Al-Abed, Y., et al. (1990). Synthesis and Activity of 1,4-dihydropyridine Analogues of Histamine H2-receptor Antagonists. PubMed. [Link]

-

GSRS. (n.d.). HISTAPYRRODINE HYDROCHLORIDE.[Link]

Sources

- 1. Histapyrrodine - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. H1 antagonist - Wikipedia [en.wikipedia.org]

- 4. Surveillance of First-Generation H1-Antihistamine Use for Older Patients with Dementia in Japan: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 6. researchgate.net [researchgate.net]

- 7. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 8. pharmacy180.com [pharmacy180.com]

- 9. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Histapyrrodine: Pharmacophore Modeling & H1R Binding Dynamics

This technical guide details the pharmacophore modeling and binding site analysis of Histapyrrodine , a first-generation H1-antihistamine. It synthesizes structural biology data from the human Histamine H1 Receptor (H1R) crystal structure (PDB: 3RZE) to define the molecular determinants of Histapyrrodine's antagonism.

Executive Summary

Histapyrrodine (N-phenyl-N-benzyl-1-pyrrolidineethanamine) is a potent, first-generation histamine H1 receptor antagonist belonging to the ethylenediamine class. While clinically effective, its utility is limited by blood-brain barrier (BBB) penetration and lack of receptor subtype selectivity, leading to sedation and anticholinergic side effects. This guide deconstructs the Histapyrrodine pharmacophore, mapping its steric and electronic features to the orthosteric binding pocket of the H1 receptor. By analyzing the interaction between the ligand’s pyrrolidine nitrogen and the receptor’s Asp107 residue, alongside the hydrophobic engagement of its aromatic wings, we establish a structural basis for its high affinity and inverse agonist activity.

Chemical Architecture & Physicochemical Profile

To accurately model the pharmacophore, we must first define the biologically relevant species of the ligand.

-

Chemical Class: Ethylenediamine derivative (specifically an N-benzyl-N-phenyl derivative with a pyrrolidine tail).

-

Active Species: At physiological pH (7.4), the aliphatic tertiary amine (pyrrolidine nitrogen) is protonated (pKa

9.5), carrying a positive charge. The aniline nitrogen remains uncharged due to resonance delocalization with the phenyl ring. -

Structural Conformation: The ethylene spacer typically adopts a gauche conformation, facilitating the alignment of the ammonium headgroup with the receptor's ionic anchor while positioning the aromatic rings into the hydrophobic sub-pockets.

| Feature | Chemical Moiety | Function |

| Ionizable Center | Pyrrolidine Nitrogen ( | Ionic anchor to Asp107 (TM3). |

| Aromatic Ring A | N-Phenyl group | |

| Aromatic Ring B | Benzyl group | Hydrophobic interaction with Upper Aromatic Pocket (Phe432). |

| Linker | Ethyl chain (-CH2-CH2-) | Spacing element (approx. 5-6 Å) ensuring correct fit. |

The Histapyrrodine Pharmacophore Model

The pharmacophore model for Histapyrrodine is derived from the "classic" H1 antagonist template, often described as two aromatic systems linked to a tertiary amine.

Core Features[1][2][3]

-

Positive Ionizable (PI): The protonated pyrrolidine nitrogen. This is the most critical feature for affinity.

-

Hydrophobic/Aromatic (HY1 & HY2): Two lipophilic domains arranged in a non-coplanar fashion (often described as a "butterfly" shape in tricyclics, but flexible in Histapyrrodine).

-

Excluded Volume: Steric constraints imposed by the transmembrane helices (TM3, TM5, TM6).

Pharmacophore Visualization

The following diagram illustrates the abstract pharmacophore mapped onto the Histapyrrodine structure.

Caption: Abstract representation of the Histapyrrodine pharmacophore showing the cationic anchor and dual aromatic hydrophobic fields.

Binding Site Analysis (H1 Receptor Interaction)

The binding mode of Histapyrrodine is inferred from the high-resolution crystal structure of the H1R-Doxepin complex (PDB: 3RZE). Histapyrrodine acts as an inverse agonist , stabilizing the inactive state of the G-protein coupled receptor (GPCR).

The Orthosteric Pocket

The H1 binding pocket is deep within the transmembrane bundle. Key interactions include:

-

The Ionic Lock (Asp107 / D3.32): The carboxylate side chain of Asp107 (Ballesteros-Weinstein 3.32) forms a salt bridge with the protonated pyrrolidine nitrogen of Histapyrrodine. This interaction is conserved across all aminergic GPCRs and is non-negotiable for high affinity.

-

The Lower Aromatic Pocket (Trp428 / W6.48): The N-phenyl ring of Histapyrrodine likely occupies this pocket, engaging in edge-to-face

- -

The Upper Aromatic Pocket (Phe432, Phe435): The benzyl group extends towards the extracellular side, interacting with Phe432 and Phe435 (TM6). This hydrophobic enclosure contributes to the high affinity but also to the lack of selectivity, as similar pockets exist in muscarinic receptors.

-

Steric Clash (Asn198 / N5.46): Unlike histamine (the endogenous agonist), Histapyrrodine does not form hydrogen bonds with Asn198 or Thr194. Instead, its bulky aromatic groups sterically preclude the inward movement of TM5 and TM6, effectively "freezing" the receptor in the inactive state.

Interaction Network Diagram

The following graph details the residue-specific interactions stabilizing the Histapyrrodine-H1R complex.

Caption: Interaction map highlighting the critical salt bridge with Asp107 and aromatic stacking with Trp428/Phe432.

Computational Workflow for Binding Analysis

To replicate this analysis or screen for derivatives, the following computational protocol is recommended. This workflow ensures scientific rigor and reproducibility.

Protocol Steps

-

Ligand Preparation:

-

Construct Histapyrrodine in 3D.

-

Protonation: Set pH to 7.4 (ensure pyrrolidine N is protonated).

-

Energy Minimization: Use MMFF94 force field to relieve internal strain.

-

-

Receptor Preparation:

-

Download PDB ID: 3RZE (H1R-Doxepin complex).

-

Remove Doxepin and T4-lysozyme fusion protein.

-

Add hydrogens and optimize H-bond network (PropKa).

-

Define Grid Box: Center on Asp107 with dimensions 20x20x20 Å.

-

-

Molecular Docking:

-

Software: AutoDock Vina, GLIDE, or GOLD.

-

Constraints: Enforce a hydrogen bond/salt bridge constraint between the ligand cation and Asp107 OD1/OD2.

-

Validation: Re-dock Doxepin; acceptable RMSD < 2.0 Å.

-

-

Analysis:

-

Calculate binding free energy (

). -

Visual inspection of aromatic ring orientation relative to Trp428.

-

Workflow Diagram

Caption: Step-by-step computational workflow for validating Histapyrrodine binding modes.

Implications for Drug Design

Understanding the Histapyrrodine pharmacophore explains its limitations and guides future optimization:

-

Selectivity Issues: The hydrophobic pocket defined by Trp428 and Phe432 is highly conserved in muscarinic acetylcholine receptors (mAChRs). Histapyrrodine's lack of specific polar interaction points (other than the amine) allows it to bind mAChRs, causing dry mouth and blurred vision.

-

Sedation: The high lipophilicity required to fill the aromatic pockets facilitates BBB crossing, leading to H1 blockade in the CNS (sedation).

-

Optimization Strategy: Second-generation antihistamines (e.g., Cetirizine) introduce a carboxylate group. This group interacts with Lys191 or Lys179 (residues unique to H1R compared to muscarinic receptors) and increases polarity to prevent BBB penetration.

References

-

Shimamura, T., et al. (2011). Structure of the human histamine H1 receptor complex with doxepin. Nature, 474(7353), 65-70. Link

-

Smit, M. J., et al. (1996). The role of Asp107 in the ligand binding and activation of the histamine H1 receptor.[1] British Journal of Pharmacology, 117, 1071-1080. Link

-

Wifling, D., et al. (2015). Molecular Docking and Gene Evolution of the Histamine H1 Receptor. PLOS ONE. Link

-

PubChem Compound Summary. (2023). Histapyrrodine. National Library of Medicine. Link

Sources

Histapyrrodine hydrochloride molecular weight and formula

The following technical guide is structured as a high-level monograph designed for pharmaceutical scientists and researchers. It prioritizes chemical exactness, mechanistic insight, and reproducible analytical methodology.

Chemical Identity, Physicochemical Profiling, and Bioanalytical Framework

Executive Summary

Histapyrrodine Hydrochloride (CAS: 6113-17-3) is a first-generation antihistamine belonging to the ethylenediamine class.[1] Structurally characterized by a pyrrolidine ring fused to an ethylenediamine backbone, it functions as a potent, competitive antagonist at the H1 histamine receptor.

This guide provides the definitive physicochemical data, molecular stoichiometry, and analytical protocols required for its identification and characterization in drug development workflows.

Key Chemical Metrics

| Parameter | Specification |

| Generic Name | Histapyrrodine Hydrochloride |

| Chemical Formula | |

| Molecular Weight | 316.87 g/mol |

| Free Base MW | 280.41 g/mol |

| CAS Registry (HCl) | 6113-17-3 |

| CAS Registry (Base) | 493-80-1 |

| Appearance | Crystalline solid |

| Melting Point | 196–197 °C |

Chemical Constitution & Stoichiometry

Understanding the precise molecular weight requires distinguishing between the active pharmaceutical ingredient (API) in its free base form and its hydrochloride salt formulation.

Molecular Formula Derivation

The therapeutic moiety is Histapyrrodine (Free Base). To enhance aqueous solubility and bioavailability, it is stoichiometrically reacted with hydrochloric acid to form the monohydrochloride salt.

-

Free Base:

-

Carbon (19):

-

Hydrogen (24):

-

Nitrogen (2):

-

Total: 280.415 g/mol [2]

-

-

Hydrochloride Salt:

(or-

Base Mass: 280.415[2]

-

HCl Mass: 36.461

-

Total MW: 316.876 g/mol

-

Structural Topology

The molecule consists of a central ethylenediamine linker. One nitrogen is incorporated into a heterocyclic pyrrolidine ring, while the other nitrogen is substituted with phenyl and benzyl groups. This bulkiness is critical for its affinity to the H1 receptor pocket.

Figure 1: Structural connectivity of Histapyrrodine HCl showing the pharmacophore arrangement.

Pharmacological Mechanism

Histapyrrodine acts as an inverse agonist/antagonist at the Histamine H1 Receptor (GPCR). By binding to the receptor, it stabilizes the inactive conformation, preventing the Gq-coupled signaling cascade that leads to allergic symptoms (vasodilation, edema).

Mechanism of Action Pathway

The following diagram illustrates the competitive inhibition at the molecular level.

Figure 2: Competitive antagonism of Histapyrrodine at the H1 Receptor interface.[1][3][4][5][6][7][8][9][10][11][12][13]

Analytical Characterization Protocols

To ensure scientific integrity in research or quality control, the identity and purity of Histapyrrodine HCl must be validated. Two methodologies are presented: a classical titration for purity and a chromatographic method for specificity.

Protocol A: Non-Aqueous Titration (Purity Assay)

Rationale: As a weak base in salt form, Histapyrrodine HCl can be assayed via non-aqueous titration, utilizing the basicity of the nitrogen atoms.

-

Solvent System: Dissolve 0.200 g of dried substance in 20 mL of glacial acetic acid.

-

Reagent: Add 5 mL of mercuric acetate solution (to sequester the chloride ion, preventing interference).

-

Titrant: Titrate with 0.1 N Perchloric Acid (HClO₄) .

-

Endpoint Detection: Potentiometric determination or using Crystal Violet indicator (blue to blue-green).

-

Calculation: Each mL of 0.1 N HClO₄ is equivalent to 31.69 mg of

.

Protocol B: Gas Chromatography (Specificity)

Rationale: Based on the work of Sane et al. [1], GC is a validated method for separating Histapyrrodine from excipients in pharmaceutical preparations.

-

Column: Glass column (2 m x 2 mm) packed with 3% OV-17 on Chromosorb W (80-100 mesh).

-

Carrier Gas: Nitrogen at 45 mL/min.

-

Temperatures:

-

Injector: 250 °C

-

Column: 235 °C

-

Detector (FID): 250 °C

-

-

Internal Standard: Diphenhydramine HCl (or similar stable amine).

-

Procedure: Extract the free base using alkaline chloroform extraction prior to injection to prevent salt degradation in the injector port.

Protocol C: HPLC (Modern Stability-Indicating)

Rationale: For modern stability studies, Reverse Phase HPLC is preferred over GC due to thermal stability concerns.

-

Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v). Note: The acidic pH ensures ionization of the amine, improving peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm (Absorption maximum for the benzyl/phenyl chromophores).

Stability & Handling

-

Storage: Hygroscopic nature requires storage in tightly closed, light-resistant containers.

-

Solubility: Soluble in water (approx. 2 g/100 mL at 18°C) and ethanol; practically insoluble in ether.

-

Degradation: Susceptible to oxidation at the tertiary amine and hydrolysis under extreme pH. Solutions should be prepared fresh or stored at 4°C.[3]

References

-

Sane, R. T., Doshi, V. J., Joshi, S. K., et al. (1986).[3] Gas chromatographic determination of histapyrrodine hydrochloride in pharmaceutical preparations. Journal of the Association of Official Analytical Chemists, 69(4), 612-613.[3]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 68122, Histapyrrodine. Retrieved from [Link]

-

DrugFuture. Histapyrrodine Hydrochloride Monograph. Retrieved from [Link]

Sources

- 1. Histapyrrodine [drugfuture.com]

- 2. Histapyrrodine - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Histamine Dihydrochloride | C5H11Cl2N3 | CID 5818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Stability-indicating HPLC–DAD methods for determination of two binary mixtures: Rabeprazole sodium–mosapride citrate and rabeprazole sodium–itopride hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijcpa.in [ijcpa.in]

- 9. webhome.auburn.edu [webhome.auburn.edu]

- 10. youtube.com [youtube.com]

- 11. chemmethod.com [chemmethod.com]

- 12. droracle.ai [droracle.ai]

- 13. Histamine Hydrochloride | C5H10ClN3 | CID 120160 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Performance Solubilization of Histapyrrodine Hydrochloride: Application Note & Protocol

Abstract

Histapyrrodine hydrochloride (CAS: 6113-17-3) is a potent histamine H1-receptor antagonist with anticholinergic properties.[1] While efficacious in biological systems, its lipophilic backbone combined with a hydrochloride counter-ion presents specific solvation challenges.[1] Improper solubilization often leads to "micro-precipitation"—invisible to the naked eye but disastrous for assay reproducibility.[1] This Application Note provides a scientifically validated protocol for generating stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol, ensuring maximum bioavailability for in vitro and in vivo applications.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

Before initiating any solvation protocol, verify the compound identity and salt form.[1] The hydrochloride salt significantly alters solubility compared to the free base.[1]

| Property | Specification | Notes |

| Compound Name | Histapyrrodine Hydrochloride | Do not confuse with Histapyrrodine (Free Base) |

| CAS Number | 6113-17-3 | Free Base CAS: 493-80-1 |

| Molecular Weight | 316.87 g/mol | Use this value for Molarity calculations |

| Formula | C₁₉H₂₅ClN₂ | |

| Appearance | Solid crystalline powder | Hygroscopic; store desiccated |

| Storage (Solid) | -20°C (Long-term) | Protect from light and moisture |

Solubility Matrix & Solvent Selection

The choice of solvent dictates the stability and maximum concentration of your stock solution.[1] DMSO is the Gold Standard for this compound due to its high dielectric constant and ability to stabilize the salt form.[1]

| Solvent | Solubility Rating | Max Target Conc. | Application Context |

| DMSO | Excellent (Recommended) | ≥ 25 mM (~8 mg/mL) | Primary stock for cell culture & biochemical assays.[1] |

| Ethanol | Good | ~10 mM (~3 mg/mL) | Alternative for in vivo prep where DMSO is toxic.[1] Evaporates easily. |

| Water / PBS | Poor (Stock) | < 1 mM | DO NOT use for Master Stock. Use only for final working dilution.[1] |

Critical Insight: While Histapyrrodine HCl is technically water-soluble due to the ionic salt, aqueous stock solutions are prone to hydrolysis and pH-dependent precipitation over time.[1] Always store as a concentrated organic stock (DMSO/EtOH) and dilute into aqueous buffer immediately before use.[1]

Protocol 1: Preparation of Master Stock Solution (DMSO)

This protocol generates a 10 mM Master Stock , the industry standard for high-throughput screening and cell-based assays.[1]

Reagents & Equipment

-

Anhydrous DMSO (≥99.9%, Cell Culture Grade)

-

Amber Glass Vials (Borosilicate) – Plastic tubes may leach contaminants in 100% DMSO.

Step-by-Step Procedure

-

Equilibration: Remove the Histapyrrodine HCl vial from -20°C storage and allow it to warm to room temperature (approx. 20 mins) inside a desiccator.

-

Why? Opening a cold vial causes condensation, introducing water that degrades the compound.[1]

-

-

Weighing: Accurately weigh 3.17 mg of Histapyrrodine HCl into a sterile amber glass vial.

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Calculation:

.

-

-

Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve completely, resulting in a clear, colorless solution.[1]

-

Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Inspection: Hold the vial against a light source. The solution must be free of turbidity.[1]

-

Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Protocol 2: Serial Dilution for Aqueous Assays

Directly adding high-concentration DMSO stock to cell culture media often causes "crash-out" (precipitation) due to the sudden polarity shift.[1] Use this Intermediate Dilution Method .

Workflow Diagram (Graphviz)

Caption: Two-step dilution strategy to prevent compound precipitation during the transition from organic to aqueous solvent.

Procedure

-

Step 1 (Intermediate): Dilute the 10 mM DMSO stock 1:100 into culture media (or PBS) to create a 100 µM intermediate solution.

-

Step 2 (Working): Dilute the 100 µM intermediate 1:10 into the final assay wells to achieve 10 µM .

-

Result: Final DMSO concentration is 0.1%, which is generally non-toxic to cells.[1]

-

Protocol 3: Ethanol Solubilization (Alternative)

Use this protocol only if DMSO interferes with your specific assay (e.g., certain enzymatic screens or sensitive in vivo models).[1]

-

Target Concentration: Aim for 5 mM (approx. 1.58 mg/mL) to ensure stability.[1]

-

Preparation:

-

Weigh 1.58 mg of Histapyrrodine HCl.[1]

-

Add 1.0 mL of 100% Ethanol (molecular biology grade).

-

Vortex for 60 seconds.

-

-

Warming: Ethanol has a lower dielectric constant than DMSO.[1] If the solution is cloudy, warm gently to 37°C.[1]

-

Storage: Ethanol evaporates rapidly.[1] Seal vials tightly with Parafilm and store at -20°C. Use within 2 weeks.

Troubleshooting & FAQ

| Issue | Probable Cause | Corrective Action |

| Cloudiness upon adding DMSO | Moisture in DMSO or Vial | Use fresh, anhydrous DMSO.[1] Sonicate at 40°C for 10 mins. |

| Precipitation in Media | Concentration too high (>100 µM) | Use the "Intermediate Dilution" method (Protocol 2). |

| Yellowing of Stock | Oxidation | Compound degradation.[1] Discard and prepare fresh stock. |

| Crystals at -20°C | Solubility limit reached at low temp | Thaw completely and vortex before use.[1] This is normal for concentrated stocks.[1] |

References

-

National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 68122, Histapyrrodine. Retrieved from [Link]

Sources

Histapyrrodine hydrochloride HPLC method development and validation

Executive Summary

This guide details the strategic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Histapyrrodine Hydrochloride . Histapyrrodine is a potent antihistamine containing a tertiary amine (pyrrolidine ring) and two hydrophobic phenyl groups. These structural features present specific chromatographic challenges—namely, peak tailing due to silanol interactions and retention variability.

This protocol moves beyond "recipe-following" by establishing a Quality by Design (QbD) approach. We define the Critical Method Parameters (CMPs)—pH, buffer strength, and organic modifier—to ensure a robust, transferrable method compliant with ICH Q2(R1/R2) guidelines.

Analyte Assessment & Method Strategy

Physicochemical Profile

-

IUPAC Name: N-benzyl-N-(2-pyrrolidin-1-ylethyl)aniline[3][4]

-

Molecular Weight: 316.87 g/mol (HCl salt)[1]

-

Key Functional Groups:

-

Tertiary Amine (Pyrrolidine): Highly basic (Estimated pKa ~9.0–9.5). At neutral pH, this is positively charged.

-

Aniline Nitrogen: Weakly basic/neutral due to conjugation with the phenyl ring.

-

Hydrophobic Core: Two phenyl rings and an ethyl linker (High LogP), indicating strong retention on C18 columns.

-

The Separation Challenge

The primary challenge is the tertiary amine . On standard silica-based columns, residual silanols (

-

Peak Tailing: Asymmetry factor > 1.5.

-

Broadening: Loss of sensitivity.

The Solution: Acidic Suppression Strategy

To mitigate silanol interactions, we employ a low pH mobile phase (pH 3.0) .

-

Mechanism: At pH 3.0, silanols are protonated (

), rendering them neutral and preventing ionic interaction with the drug. -

Buffer Choice: Phosphate buffer is ideal for low UV cutoff (<200 nm) and high buffering capacity at pH 2.1–3.1.

-

Column: A Type B (High Purity) End-capped C18 column is mandatory to minimize accessible silanols.

Method Development Workflow (Visualized)

Figure 1: Decision tree for Histapyrrodine method optimization emphasizing peak symmetry control.

Finalized Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High surface area for retention; end-capping reduces tailing. |

| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate ( | Suppresses silanol ionization; maintains analyte protonation. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity and sharper peaks compared to Methanol. |

| Mode | Isocratic (60% A : 40% B) | Stable baseline; sufficient retention ( |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Wavelength | 220 nm (Primary) or 254 nm (Secondary) | 220 nm maximizes sensitivity for the phenyl/amine structure. |

| Injection Vol. | 20 µL | Optimized for sensitivity without column overload. |

| Temp. | 30°C | Improves mass transfer and reproducibility. |

Experimental Protocol

Preparation of Solutions

-

Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

-

Buffer Preparation: Dissolve 3.40 g of

in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute

Standard Preparation

-

Stock Solution (1000 µg/mL): Weigh 50 mg Histapyrrodine HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL flask. Dilute to volume with Diluent.

System Suitability Test (SST)

Inject the Working Standard 6 times before any sample analysis.

Method Validation (ICH Q2 Guidelines)

This section defines the experiments required to prove the method's reliability.

Specificity (Selectivity)

-

Objective: Ensure no interference from excipients or degradation products.

-

Protocol:

-

Inject Blank (Diluent).

-

Inject Placebo (Excipients without drug).

-

Inject Standard.

-

Acceptance: No peaks in Blank/Placebo at the retention time of Histapyrrodine.

-

Linearity

-

Objective: Verify response is proportional to concentration.

-

Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).

-

Data Analysis: Plot Concentration (x) vs. Area (y).

-

Acceptance:

.[6][7]

Precision (Repeatability)

-

Protocol: Prepare 6 independent samples at 100% concentration.

-

Acceptance: %RSD of assay results

.

Accuracy (Recovery)

-

Protocol: Spike placebo with Histapyrrodine at 80%, 100%, and 120% levels (triplicate preparation for each).

-

Acceptance: Mean recovery 98.0% – 102.0%.[8]

Robustness

-

Objective: Test method stability under small deliberate changes.

-

Variables:

-

Acceptance: System suitability remains within limits; retention time shift is consistent.

Validation Logic Flow (Visualized)

Figure 2: Sequential validation workflow ensuring ICH Q2 compliance.

Troubleshooting & Insights

-

Issue: Peak Tailing (> 1.5)

-

Cause: Secondary silanol interactions.

-

Fix: Add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Base Deactivated" (BDS) column.

-

-

Issue: Retention Time Drift

-

Cause: pH instability or temperature fluctuation.

-

Fix: Ensure buffer is used (not just acid water) and use a column oven.

-

-

Issue: Split Peaks

-

Cause: Solvent mismatch.

-

Fix: Ensure the sample diluent matches the mobile phase strength.

-

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

PubChem. (n.d.).[2][3] Histapyrrodine Hydrochloride (Compound Summary).[1][3] National Library of Medicine.[2] Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for RP-HPLC theory).

-

Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[11] Wiley. (Reference for pKa and buffer selection strategies).

Sources

- 1. medkoo.com [medkoo.com]

- 2. Histapyrrodine Hydrochloride | C19H25ClN2 | CID 160809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Histapyrrodine | C19H24N2 | CID 68122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Histapyrrodine - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journalcsij.com [journalcsij.com]

- 9. researchgate.net [researchgate.net]

- 10. Compound: HISTAPYRRODINE (CHEMBL2105039) - ChEMBL [ebi.ac.uk]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Application Note: Quantitative Analysis of Histapyrrodine and its Putative Metabolites in Human Plasma and Urine by LC-MS/MS

Introduction

Histapyrrodine is an antihistamine with anticholinergic properties, belonging to the chemical class of aromatic amines.[1][2] Its chemical formula is C19H24N2 with a molecular weight of 280.42 g/mol .[3] The effective monitoring of Histapyrrodine and its metabolites in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and in the overall drug development process.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for accurate quantification of small molecules in complex biological matrices.[4][6]

This application note presents a comprehensive and robust LC-MS/MS method for the simultaneous detection and quantification of Histapyrrodine and its putative metabolites in human plasma and urine. The described protocols for sample preparation and analysis are designed to be efficient, reproducible, and adhere to the principles of bioanalytical method validation as outlined by regulatory agencies.[7][8]

Scientific Rationale and Methodological Approach

The development of a reliable bioanalytical method hinges on a thorough understanding of the analyte's physicochemical properties and its expected behavior in biological systems.

Predicted Metabolic Pathways of Histapyrrodine

While specific metabolic data for Histapyrrodine is not extensively published, its chemical structure, featuring a pyrrolidine ring and N-benzyl and N-ethylaniline moieties, suggests probable metabolic transformations common to similar compounds.[9] Antihistamines are often metabolized by cytochrome P450 (CYP) enzymes in the liver.[10] The most anticipated metabolic pathways for Histapyrrodine are N-dealkylation and hydroxylation .

-